Cas no 1396809-48-5 (3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)

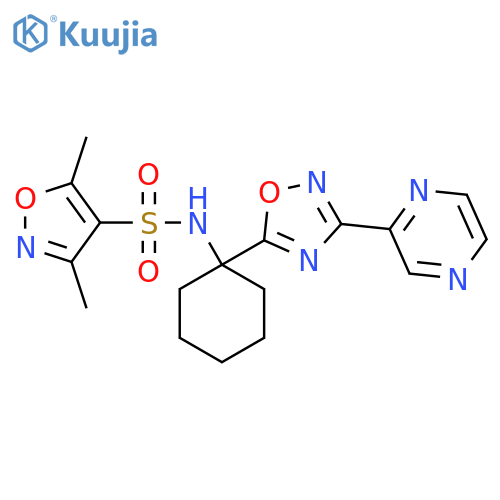

1396809-48-5 structure

商品名:3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide

- 1396809-48-5

- 3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide

- 3,5-dimethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide

- 3,5-dimethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)isoxazole-4-sulfonamide

- F6240-5132

- AKOS024542155

- VU0539490-1

-

- インチ: 1S/C17H20N6O4S/c1-11-14(12(2)26-21-11)28(24,25)23-17(6-4-3-5-7-17)16-20-15(22-27-16)13-10-18-8-9-19-13/h8-10,23H,3-7H2,1-2H3

- InChIKey: XDXFBMACNXMGTM-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C)=NOC=1C)(NC1(C2=NC(C3C=NC=CN=3)=NO2)CCCCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 404.12667431g/mol

- どういたいしつりょう: 404.12667431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 145Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6240-5132-5μmol |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-2μmol |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-10mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-10μmol |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-5mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-2mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-4mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-1mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6240-5132-3mg |

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide |

1396809-48-5 | 3mg |

$63.0 | 2023-09-09 |

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1396809-48-5 (3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量